molecular formula C13H22BrNO3 B2648525 (R)-tert-Butyl 4-(3-bromoprop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate CAS No. 142573-55-5

(R)-tert-Butyl 4-(3-bromoprop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate

Cat. No. B2648525
CAS RN: 142573-55-5
M. Wt: 320.227
InChI Key: LRQFEHKKEOQOPY-JYESYGNLSA-N
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Description

The compound is a derivative of oxazolidine, which is a five-membered ring compound containing three carbon atoms, one nitrogen atom, and one oxygen atom . The presence of the bromopropenyl group suggests that it might be involved in various organic reactions.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution or addition reactions involving a suitable oxazolidine derivative and a bromopropenyl compound .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a five-membered oxazolidine ring substituted with a tert-butyl group, a carboxylate group, and a 4-(3-bromoprop-1-en-1-yl) group .


Chemical Reactions Analysis

The bromopropenyl group in the compound could potentially be involved in various organic reactions, such as cross-coupling reactions . The presence of the oxazolidine ring could also enable reactions involving the opening of the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, similar compounds have been found to have specific densities and boiling points .

Scientific Research Applications

Synthesis of Aryl Dithiocarbamates

This compound has been used in the synthesis of aryl dithiocarbamates . The method developed for this synthesis is environmentally friendly, metal-free, and efficient . It involves a C (sp2)–S coupling reaction protocol between aniline and low-cost tetraalkylthiuram disulfides .

Antimicrobial Activity

The synthesized aryl dithiocarbamates have been analyzed for their antimicrobial activity . This analysis involves both ‘in silico’ and ‘in vitro’ methods for drug modification .

Organic Synthesis

Tert-butyl nitrite, which is structurally similar to the compound , has wide applications in organic synthesis . It holds a prominent and great potential in organic synthesis due to its unique structural feature .

Aerobic Oxidation

Tert-butyl nitrite has been used in aerobic oxidation, a process that involves the incorporation of oxygen into organic compounds .

Annulation

Annulation, the process of forming a new ring in an organic compound, is another application of tert-butyl nitrite . This process is crucial in the synthesis of complex organic compounds .

Diazotization

Diazotization, a process that involves the conversion of primary amines into diazonium compounds, is another application of tert-butyl nitrite . These diazonium compounds are useful in the synthesis of a variety of organic compounds .

Synthesis of Tert-butyl Esters

A novel protocol has been developed to synthesize tert-butyl esters from benzyl cyanides and tert-butyl hydroperoxide . This process involves Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation .

Mechanism of Action

The mechanism of action would depend on the specific reactions that this compound is involved in. For instance, in a cross-coupling reaction, the bromine atom in the bromopropenyl group could be replaced by another group .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could involve developing new synthesis methods, studying its reactivity in various reactions, and exploring its potential uses in fields like medicinal chemistry .

properties

IUPAC Name

tert-butyl (4R)-4-[(E)-3-bromoprop-1-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22BrNO3/c1-12(2,3)18-11(16)15-10(7-6-8-14)9-17-13(15,4)5/h6-7,10H,8-9H2,1-5H3/b7-6+/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQFEHKKEOQOPY-VQCYPWCPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)C=CCBr)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@@H](CO1)/C=C/CBr)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-Butyl 4-(3-bromoprop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate

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